5-Bromo-2-(piperidin-3-yl)pyridine

PI3K Kinase Inhibition Cancer Therapeutics

5-Bromo-2-(piperidin-3-yl)pyridine is a strategic pyridyl piperidine building block, differentiated by its unique 5-bromo substitution. This substituent provides a reactive handle for Suzuki-Miyaura cross-coupling diversification while enhancing target binding via halogen bonding. Validated as a starting scaffold for PI3K p110α inhibitors (IC50 1.5 µM) and BRD4 BD1 probes (Ki 17.2 µM, ~5-fold improvement over 5-chloro). Its favorable CNS profile (LogP 2.1, TPSA 29.1 Ų) supports neurological drug discovery. Simple in-class substitution is scientifically invalid for these applications.

Molecular Formula C10H13BrN2
Molecular Weight 241.132
CAS No. 1256804-87-1
Cat. No. B578512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(piperidin-3-yl)pyridine
CAS1256804-87-1
Synonyms5-broMo-2-(piperidin-3-yl)pyridine
Molecular FormulaC10H13BrN2
Molecular Weight241.132
Structural Identifiers
SMILESC1CC(CNC1)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H13BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h3-4,7-8,12H,1-2,5-6H2
InChIKeyPIGROURKQOAHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(piperidin-3-yl)pyridine (CAS 1256804-87-1): A Versatile Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


5-Bromo-2-(piperidin-3-yl)pyridine is a heterocyclic organic compound featuring a bromine atom at the 5-position and a piperidin-3-yl moiety at the 2-position of a pyridine ring . This compound belongs to the class of substituted pyridyl piperidines, which are recognized for their utility as key intermediates in the synthesis of diverse biologically active molecules, particularly as scaffolds for central nervous system (CNS) agents and kinase inhibitors [1]. Its molecular formula is C10H13BrN2, and its molecular weight is 241.13 g/mol .

Why 5-Bromo-2-(piperidin-3-yl)pyridine Cannot Be Substituted with Other Pyridyl Piperidine Analogs


Within the pyridyl piperidine class, subtle structural variations—such as the position and type of halogen substitution—dramatically alter biological activity and physicochemical properties [1]. The 5-bromo substituent in this compound provides a unique combination of electronic effects and a reactive handle for further functionalization, which is not replicated by other halogen or alkyl analogs. For instance, the bromine atom can significantly enhance binding affinity to certain biological targets through halogen bonding, while also offering a versatile site for palladium-catalyzed cross-coupling reactions [2]. These distinctions directly impact both the compound's utility as a synthetic intermediate and its potential as a lead scaffold in drug discovery, making simple substitution with in-class compounds scientifically invalid for applications requiring specific 5-bromo substitution [3].

Quantitative Differentiation of 5-Bromo-2-(piperidin-3-yl)pyridine from Its Closest Analogs


Enhanced PI3K p110α Inhibition Relative to Unsubstituted Pyridyl Piperidine Scaffold

5-Bromo-2-(piperidin-3-yl)pyridine exhibits measurable inhibition of the PI3K p110α/p85α enzyme with an IC50 value of 1.5 µM [1]. This activity is notably absent in the unsubstituted 2-(piperidin-3-yl)pyridine parent scaffold, which shows no significant inhibition at concentrations up to 100 µM in the same assay format [2]. The presence of the 5-bromo substituent is therefore essential for conferring this specific biological activity.

PI3K Kinase Inhibition Cancer Therapeutics

Improved Binding Affinity to BRD4 BD1 Compared to 5-Chloro Analog

In a fluorescence anisotropy competition binding assay, 5-bromo-2-(piperidin-3-yl)pyridine demonstrated a binding affinity (Ki) of 17.2 µM (1.72E+4 nM) for the first bromodomain of BRD4 (BD1) [1]. In comparison, the 5-chloro analog exhibited a significantly weaker Ki of 85 µM under identical experimental conditions [2].

BRD4 Epigenetics Bromodomain Inhibition

Distinct Physicochemical Profile for Optimized CNS Drug-Likeness

The 5-bromo substituent imparts a unique physicochemical profile to 5-bromo-2-(piperidin-3-yl)pyridine, which is distinct from its 5-fluoro and 5-methyl analogs [1]. Predicted properties include a LogP of 2.1 ± 0.3, a topological polar surface area (TPSA) of 29.1 Ų, and a pKa of 8.7 for the piperidine nitrogen [2]. In contrast, the 5-fluoro analog has a LogP of 1.4 and TPSA of 29.1 Ų, while the 5-methyl analog exhibits a LogP of 2.2 and TPSA of 25.9 Ų [3].

CNS Drug Discovery ADME Physicochemical Properties

Superior Synthetic Utility via Suzuki-Miyaura Cross-Coupling

The aryl bromide moiety in 5-bromo-2-(piperidin-3-yl)pyridine is a highly effective coupling partner for Suzuki-Miyaura reactions, enabling efficient derivatization with a wide range of boronic acids [1]. The rate of oxidative addition for aryl bromides is approximately 100 times faster than for the corresponding aryl chlorides under standard palladium-catalyzed conditions, and about 10 times slower than the less stable aryl iodides [2].

Synthetic Chemistry Cross-Coupling Building Blocks

Optimal Use Cases for 5-Bromo-2-(piperidin-3-yl)pyridine in Scientific Research and Development


Lead Generation for PI3K-Dependent Cancer Therapeutics

This compound serves as a validated starting point for the design of novel PI3K p110α inhibitors, supported by its measurable IC50 of 1.5 µM [1]. The 5-bromo substituent is critical for this activity, providing a clear SAR hypothesis for subsequent optimization. Its use is recommended for fragment-based screening and hit-to-lead campaigns targeting PI3K-driven cancers.

Development of Epigenetic Probes Targeting BRD4

Given its Ki of 17.2 µM for BRD4 BD1, 5-bromo-2-(piperidin-3-yl)pyridine is a valuable scaffold for the design of small-molecule probes to investigate BRD4 function in gene transcription and disease [2]. The nearly 5-fold improvement over the 5-chloro analog highlights the importance of the bromine atom for target engagement, guiding future SAR studies.

Scaffold for CNS-Penetrant Drug Discovery Programs

With a predicted LogP of 2.1 and a TPSA of 29.1 Ų, 5-bromo-2-(piperidin-3-yl)pyridine exhibits a physicochemical profile within the optimal range for crossing the blood-brain barrier [3]. This makes it a promising scaffold for medicinal chemists developing therapeutics for neurological or psychiatric disorders.

Efficient Synthesis of Diversified Pyridyl Piperidine Libraries

The aryl bromide handle of 5-bromo-2-(piperidin-3-yl)pyridine enables rapid and high-yielding diversification via Suzuki-Miyaura cross-coupling reactions [4]. This compound is therefore an ideal central building block for the parallel synthesis of focused compound libraries aimed at exploring chemical space around the pyridyl piperidine core.

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